5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyridine and thiophene rings. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of 6-methoxy-5-methylpyridine with thiophene-2-carbaldehyde under specific reaction conditions. The process often requires the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid.
Reduction: 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid
- 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde
Uniqueness
5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
5-(6-methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-5-9(6-13-12(8)15-2)11-4-3-10(7-14)16-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLHOOOWDUOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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